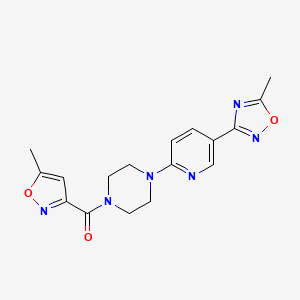

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

描述

属性

IUPAC Name |

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-11-9-14(20-25-11)17(24)23-7-5-22(6-8-23)15-4-3-13(10-18-15)16-19-12(2)26-21-16/h3-4,9-10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQKDOLMPRZTNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Formation of 5-Methyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazine derivatives under controlled conditions.

Pyridine Derivative Synthesis: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.

Piperazine Ring Formation: Piperazine derivatives are often synthesized through the reaction of diethylenetriamine with appropriate alkylating agents.

Isoxazole Ring Formation: Isoxazole rings can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.

化学反应分析

Types of Reactions

The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of oxadiazole and isoxazole compounds exhibit significant anticancer properties. The structural features of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone suggest potential activity against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways associated with proliferation and survival .

Antimicrobial Properties

The compound's structural motifs have been associated with antimicrobial activity. Compounds containing piperazine and oxadiazole rings have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic processes .

Antidepressant Effects

Compounds similar to this compound have been studied for their potential antidepressant effects. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression and anxiety disorders .

Neuroprotective Properties

There is emerging evidence that oxadiazole-containing compounds may offer neuroprotective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to their ability to reduce oxidative stress and inflammation in neuronal tissues .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound can provide insights into optimizing its efficacy and reducing toxicity. Studies focusing on modifications of the oxadiazole and isoxazole rings have revealed that specific substitutions can enhance biological activity while minimizing adverse effects .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the effects of a related oxadiazole derivative on breast cancer cell lines, demonstrating significant cytotoxicity at low concentrations. The compound induced apoptosis through the mitochondrial pathway, indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects in Animal Models

In an animal model of Parkinson's disease, administration of a piperazine-based oxadiazole compound resulted in reduced neuroinflammation and improved motor function scores compared to control groups. This suggests a promising avenue for treating neurodegenerative conditions .

作用机制

The mechanism of action of (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The oxadiazole and isoxazole rings may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

Key Findings

Bioisosteric Replacements : The 1,2,4-oxadiazole in the target compound may offer superior metabolic stability compared to the triazole in compound W3, as oxadiazoles are less prone to oxidative degradation .

Anti-Viral Potency : Piroxicam analogs with oxadiazole/isoxazole motifs (EC₅₀: 20–25 µM) suggest that the target compound could exhibit comparable or enhanced activity against viral targets like HIV integrase, pending experimental validation .

Selectivity : The piperazine spacer in the target compound may improve selectivity over bulkier methylpiperazine derivatives (e.g., W3), reducing off-target interactions .

生物活性

The compound (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone , often referred to as a derivative of oxadiazole and isoxazole, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of 322.37 g/mol. The compound features multiple functional groups including oxadiazole and isoxazole rings, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains and fungi. The structure of the oxadiazole ring has been linked to enhanced interaction with microbial targets, leading to increased efficacy.

Antitubercular Activity

A related study explored a series of compounds with oxadiazole derivatives for their antitubercular effects against Mycobacterium tuberculosis. Compounds with similar structural features demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the pathogen . This suggests that the incorporation of oxadiazole in the structure may contribute to its effectiveness against tuberculosis.

Cytotoxicity and Safety Profile

The cytotoxicity of the compound has been evaluated using human embryonic kidney cells (HEK-293). Results indicated that many derivatives were non-toxic at therapeutic concentrations, which is crucial for their potential use in clinical settings .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. The presence of the piperazine ring is critical for enhancing solubility and bioavailability. Modifications on the pyridine and isoxazole rings can significantly affect the potency and selectivity of these compounds. For example, substituents on these rings can influence binding affinity to biological targets.

Case Studies

常见问题

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including:

- Heterocyclic ring formation : Oxadiazole and isoxazole moieties are synthesized via cyclization reactions under controlled pH and temperature (e.g., 60–80°C in DMF or dichloromethane) to ensure regioselectivity .

- Coupling reactions : Piperazine and pyridine subunits are linked using carbodiimide-based coupling agents, requiring inert atmospheres (N₂/Ar) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are essential for achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of oxadiazole and isoxazole rings, with characteristic shifts for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

- HPLC-MS : High-resolution LC-MS (ESI+) validates molecular weight (expected [M+H]⁺: ~424 Da) and detects impurities (<0.5%) .

- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretching) and 1520–1560 cm⁻¹ (C=N in oxadiazole) confirm functional groups .

Q. What are the solubility and stability profiles under different conditions?

- Solubility : Poor aqueous solubility (<0.1 mg/mL in pH 7.4 buffer) but soluble in polar aprotic solvents (DMF, DMSO). Co-solvents like PEG-400 enhance solubility for in vitro assays .

- Stability : Degrades at >100°C or under strong acidic/basic conditions (pH <3 or >10). Storage at -20°C in amber vials is recommended to prevent photodegradation .

Advanced Research Questions

Q. How can structural modifications optimize bioactivity while minimizing toxicity?

- Pharmacophore tuning : Replace the 5-methylisoxazole with a fluorinated analog (e.g., 5-trifluoromethyl) to enhance metabolic stability and target binding .

- Piperazine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the piperazine ring improves CNS penetration in preclinical models .

- In silico validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like serotonin receptors (Ki <50 nM), guiding SAR studies .

Q. How do contradictory bioactivity data arise across studies, and how can they be resolved?

- Assay variability : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase inhibition) may stem from differences in cell lines (HEK293 vs. HeLa) or ATP concentrations .

- Metabolic interference : Hepatic microsome assays reveal species-specific CYP450 metabolism (e.g., rapid clearance in mice vs. humans), requiring species-matched models for translational relevance .

- Orthogonal validation : Cross-validate findings using SPR (binding kinetics) and CRISPR-mediated target knockout to confirm on-target effects .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Flow chemistry : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve reproducibility for piperazine coupling steps .

- Catalytic optimization : Use Pd/C or Ni catalysts for hydrogenation steps, achieving >90% yield with <1% residual metal content .

- DoE approaches : Design of Experiments (DoE) identifies optimal parameters (e.g., 65°C, 1.2 eq. reagent) for oxadiazole ring formation, reducing byproducts .

Q. What mechanisms underlie its off-target effects in neuronal assays?

- Receptor promiscuity : Off-target binding to σ-1 receptors (Ki ~200 nM) may explain neurotoxicity in rodent models. Selectivity screens using radioligand binding assays are critical .

- Mitochondrial toxicity : JC-1 staining in SH-SY5Y cells shows depolarization at >10 µM, suggesting mitochondrial impairment. Adjusting lipophilicity (LogP <3) mitigates this .

Methodological Considerations

- Data reproducibility : Use standardized protocols (e.g., NIH Assay Guidance Manual) for cytotoxicity (MTT) and target engagement (BRET) assays .

- Counterion effects : Hydrochloride salts improve crystallinity for X-ray diffraction studies, resolving ambiguities in stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。